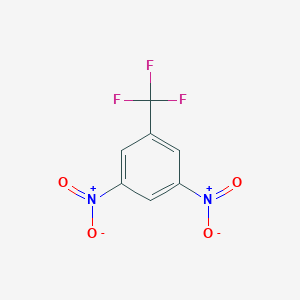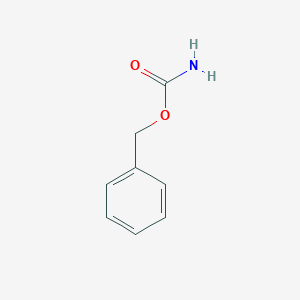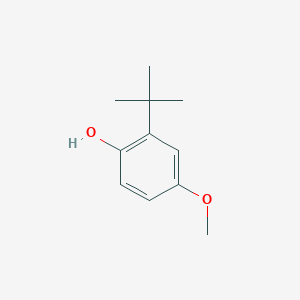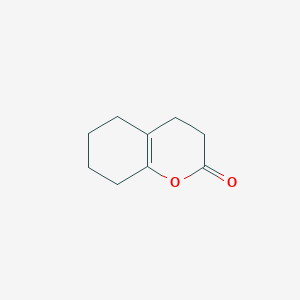
Hexahydrocoumarin
Descripción general
Descripción
Hexahydrocoumarin, also known as 3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2-one, is a lactone compound that belongs to the coumarin family. It is characterized by a benzene ring fused to a lactone ring, resulting in a structure that is both aromatic and cyclic. This compound is known for its sweet, tonka bean-like odor and is commonly used in the fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexahydrocoumarin can be synthesized through various methods. One common approach involves the cyanoethylation of cyclohexanone followed by hydrolysis of the nitrile group and subsequent ring closure to form the lactone . Another method includes the one-pot multicomponent reaction of Meldrum’s acid with benzaldehyde, naphthalene-2-amine, or cyclohexanedione in PEG-400, which offers mild reaction conditions and good yields .
Industrial Production Methods: In industrial settings, this compound is often produced using environmentally benign methods that ensure high yields and easy processing. The use of green solvents and catalysts is emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Hexahydrocoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex coumarin derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrocoumarin derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted coumarins and dihydrocoumarins, which have significant applications in pharmaceuticals and fragrances .
Aplicaciones Científicas De Investigación
Hexahydrocoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: this compound derivatives are explored for their anticoagulant and anti-inflammatory effects.
Industry: It is widely used in the fragrance industry due to its pleasant odor and stability.
Mecanismo De Acción
The mechanism of action of hexahydrocoumarin involves its interaction with various molecular targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions. These interactions facilitate its binding to enzymes and receptors, thereby exerting its biological effects . For instance, in its role as an anticoagulant, this compound derivatives inhibit vitamin K epoxide reductase, preventing the synthesis of active clotting factors .
Comparación Con Compuestos Similares
Coumarin: The parent compound of hexahydrocoumarin, known for its anticoagulant properties.
Dihydrocoumarin: A reduced form of coumarin with similar fragrance applications.
Benzopyran: A structural analog with diverse biological activities.
Uniqueness: this compound is unique due to its saturated lactone ring, which imparts different chemical reactivity and biological properties compared to its unsaturated counterparts. Its stability and pleasant odor make it particularly valuable in the fragrance industry .
Propiedades
IUPAC Name |
3,4,5,6,7,8-hexahydrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFRBYOJLDRSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CCC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220269 | |
| Record name | Hexahydrocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-82-3 | |
| Record name | 3,4,5,6,7,8-Hexahydro-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydrocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexahydrocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5,6,7,8-HEXAHYDROCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23DDW3J2FU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the synthetic approaches for hexahydrocoumarin derivatives?
A1: Several research papers detail the synthesis of this compound derivatives. Common strategies include:
- Three-component reactions: These reactions typically involve an aromatic aldehyde, 5,5-dimethyl-1,3-cyclohexanedione, and either isopropylidene malonate or Meldrum's acid. Various catalysts and solvents have been explored, including triethylbenzylammonium chloride in water [, , ] and hexadecyltrimethylammonium bromide in water. [, ]
- Microwave-assisted synthesis: This approach has been employed to synthesize hexahydrocoumarins using similar starting materials as the three-component reactions, but with the added advantage of reduced reaction times and potentially higher yields. [, , ]
Q2: Are there any advantages to performing these syntheses in aqueous media?
A2: Yes, utilizing water as a solvent offers several benefits, including its environmentally friendly nature, mild reaction conditions, and simplified work-up procedures. [, , , , ]
Q3: Can you provide an example of a specific this compound derivative synthesized and its structural characterization?
A3: One example is 4-(4-Chlorophenyl)-7,7-dimethyl-7,8-dihydro-4H-1-benzopyran-2,5(3H,6H)-dione. [] This compound was characterized by X-ray diffraction, revealing a screw-boat conformation for the this compound system's six-membered pyranone ring and a distorted envelope conformation for the dimethylcyclohexenone system. The dihedral angle between the coumarin ring system and the benzene ring was determined to be 85.64 (9)°.
Q4: Have any studies explored alternative reaction media besides water for this compound synthesis?
A4: Yes, researchers have investigated glycerol as a green and recyclable solvent for synthesizing 4-aryl-7,7-dimethyl-5-oxo-3,4,5,6,7,8-hexahydrocoumarin derivatives. [] Glycerol acts as both a solvent and a phase-transfer catalyst, potentially enhancing the reaction rate and simplifying the process.
Q5: Beyond synthesis, has the application of this compound scaffolds been investigated in asymmetric catalysis?
A5: Yes, a study demonstrated the first catalytic asymmetric construction of the this compound scaffold using a chiral thiourea-tertiary amine catalyst. [] This organocatalytic approach facilitated an enantioselective [3 + 3] cyclization of 4-arylidene-2-aryloxazol-5(4H)-ones with cyclohexane-1,3-diones, producing diverse 3-aminothis compound derivatives with excellent diastereoselectivities and high enantioselectivities.
Q6: How does the chiral thiourea-tertiary amine catalyst function in this enantioselective reaction?
A6: Investigations into the activation mode suggest that this chiral catalyst simultaneously activates both substrates through hydrogen-bonding interactions, facilitating the enantioselective formation of the desired this compound product. []
Q7: Has the scalability of this enantioselective synthesis been explored?
A7: The study demonstrated the applicability of this approach for the large-scale synthesis of enantioenriched hexahydrocoumarins, highlighting its potential for practical applications. []
Q8: Have any computational chemistry studies been conducted on this compound derivatives?
A8: Yes, research on the synthesis of 8-carboryethyl Δ9 this compound included computational studies. [] The researchers utilized the PM3 method to optimize the configuration and investigate the electronic structures of both reactants and products. This analysis provided insights into the reaction enthalpy, electronic structure, net charges, and bond orders involved in the synthesis.
Q9: Are there analytical methods for detecting and quantifying specific this compound derivatives?
A9: A study focused on determining six allergenic coumarin compounds, including this compound, in children's toys. [] They developed a method combining hollow-fiber liquid-phase microextraction (HF-LPME) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This technique enabled the accurate and sensitive quantification of these compounds in complex matrices.
Q10: What are the limits of quantification (LOQs) for these allergenic coumarin compounds using the described method?
A10: The LOQs for the method varied depending on the specific coumarin. For this compound, coumarin, 7-methyl coumarin, and 7-methoxycoumarin the LOQ was 10 μg/kg. For 7-ethoxy-4-methyl coumarin and 4,6-dimethyl-8-tert-butyl coumarin the LOQ was 2 μg/kg. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


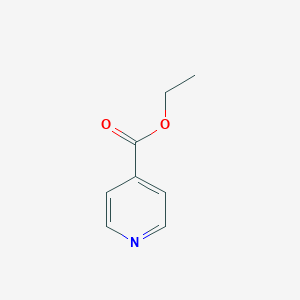
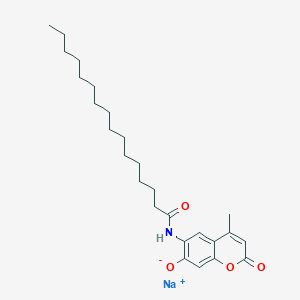
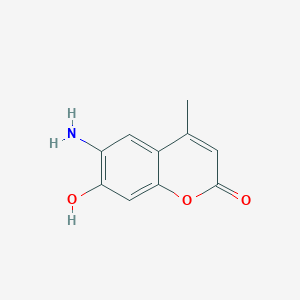
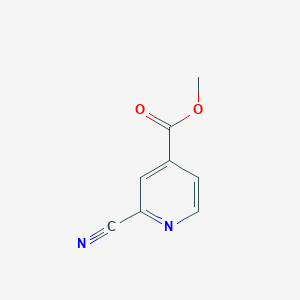
![(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B42132.png)
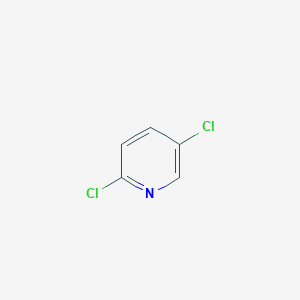
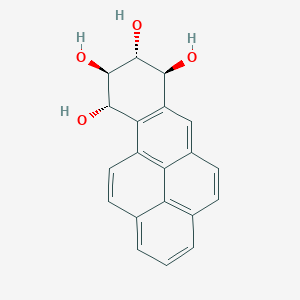
![(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B42138.png)
